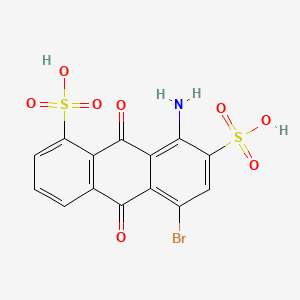![molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5](/img/structure/B1607314.png)
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Overview
Description
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a heterocyclic compound featuring an eight-membered ring structure with two nitrogen atoms and four double bonds. This compound is known for its unique saddle-shaped geometry, which is analogous to cyclooctatetraenes and 8annulenes . It has garnered significant interest in the fields of supramolecular and materials chemistry due to its intriguing structural and electronic properties .
Mechanism of Action
Target of Action
It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials, and structural chemistry
Mode of Action
It’s known that the compound has a unique saddle-shaped structure . This structure could potentially interact with its targets in a unique way, leading to changes in the target’s function. More research is needed to elucidate the exact mode of action.
Biochemical Pathways
It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially affect multiple biochemical pathways
Result of Action
It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially have a wide range of molecular and cellular effects
Action Environment
It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially be influenced by a wide range of environmental factors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione typically involves the intramolecular cyclization of amino aldehyde precursors. One common method includes the selective reduction of nitro benzamides to form amino aldehydes, which then undergo cyclization to yield the desired diazocine derivative . Another approach involves the treatment of 2-alkylaminobenzaldehydes with hydrogen chloride solution in dioxane at room temperature, leading to the formation of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, electrochemical reduction of diazocine derivatives can lead to the formation of indolo[3,2-b]indoles . Additionally, the compound can participate in cycloaddition reactions due to its conjugated double bonds.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, dioxane, and various reducing agents such as zinc and trifluoroacetic acid . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.
Major Products Formed: Major products formed from the reactions of this compound include indolo[3,2-b]indoles and other diazocine derivatives with modified electronic and structural properties .
Scientific Research Applications
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In materials science, its unique electronic properties make it a candidate for organic semiconductors and other electronic materials . In biology and medicine, diazocine derivatives have been explored for their potential as enzyme inhibitors and DNA intercalators .
Comparison with Similar Compounds
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is similar to other diazocine derivatives, such as 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines and Tröger’s base . Other similar compounds include epiminodibenzo[1,5]diazocines and epoxydibenzo[1,5]diazocines, which share similar structural features but differ in their electronic and photophysical properties .
Properties
IUPAC Name |
5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHHYHMUZCODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302492 | |
| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15351-42-5 | |
| Record name | 15351-42-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20302492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)


![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)



